molecular formula C15H24ClNO4 B055860 Metoprolol Acid Methyl Ester Hydrochloride CAS No. 83281-59-8

Metoprolol Acid Methyl Ester Hydrochloride

Cat. No.: B055860
CAS No.: 83281-59-8
M. Wt: 317.81 g/mol
InChI Key: MCYVNMKALCGOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is a methyl ester derivative that plays a crucial role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride involves several steps. One common method includes the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The resulting methyl ester is then reacted with 2-hydroxy-3-(propan-2-ylamino)propyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and subsequent substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating cardiovascular diseases and other medical conditions.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride involves its interaction with specific molecular targets. It competitively blocks beta-1 adrenergic receptors in cardiac muscle, reducing contractility and cardiac rate. This leads to decreased cardiac output and myocardial oxygen demands. Additionally, it decreases sympathetic output centrally and blocks renin secretion .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
  • Esmolol hydrochloride

Uniqueness

Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to selectively block beta-1 adrenergic receptors makes it particularly valuable in medical applications .

Properties

IUPAC Name

methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVNMKALCGOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.